molecular formula C9H18N2O2 B1646998 ethyl N-(4-aminocyclohexyl)carbamate CAS No. 850787-22-3

ethyl N-(4-aminocyclohexyl)carbamate

Cat. No.: B1646998
CAS No.: 850787-22-3
M. Wt: 186.25 g/mol
InChI Key: PVKQEBBQETXXLU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl N-(4-aminocyclohexyl)carbamate is a chemical compound with the molecular formula C9H18N2O2 . It is also known as ethyl 4-aminocyclohexylcarbamate . The compound has a molecular weight of 186.25 .


Molecular Structure Analysis

The InChI code for this compound is 1S/C9H18N2O2/c1-2-13-9(12)11-8-5-3-7(10)4-6-8/h7-8H,2-6,10H2,1H3,(H,11,12) . This indicates the molecular structure of the compound.


Chemical Reactions Analysis

Carbamates, including this compound, can be formed from the reaction of urea with ethanol . The yeast and/or lactic acid bacteria added to catalyze the fermentation process generates urea by metabolism of amino acids such as arginine or citrulline .


Physical and Chemical Properties Analysis

This compound is a solid compound . The compound should be stored at room temperature .

Scientific Research Applications

Carcinogenicity and Health Concerns

Research has highlighted the carcinogenic potential of ethyl carbamate, prompting investigation into its presence in alcoholic beverages and fermented foods. Ethyl carbamate has been classified as a Group 2A carcinogen, indicating it is probably carcinogenic to humans. This classification has led to increased scrutiny and research into its formation, detection, and mitigation in food and beverage products (Baan et al., 2007).

Analytical Detection

Developing sensitive and specific methods for detecting ethyl carbamate in food and beverage matrices is a key area of research. Techniques such as indirect ELISA, gas chromatography-mass spectrometry (GC-MS), and solid-phase microextraction (SPME) have been employed to detect and quantify ethyl carbamate levels, highlighting the importance of analytical chemistry in monitoring and controlling its presence (Luo et al., 2017).

Formation Mechanisms and Mitigation Strategies

Understanding the chemical mechanisms behind ethyl carbamate formation in foods and beverages is crucial for developing effective mitigation strategies. Research has explored the pathways of ethyl carbamate formation, including the role of fermentation, and has investigated various methods to reduce its levels, such as enzymatic treatment and changes in production processes (Weber & Sharypov, 2009).

Potential Applications in Drug Delivery

The exploration of carbamate compounds, including ethyl carbamate derivatives, extends to the field of medicinal chemistry. Carbamates have been investigated as prodrugs and in drug delivery systems, where their chemical properties are utilized to improve drug solubility, stability, and pharmacokinetics. These studies underline the versatility and potential pharmaceutical applications of carbamate chemistry (Saari et al., 1990).

Safety and Hazards

Ethyl N-(4-aminocyclohexyl)carbamate is classified as a hazardous substance . It has been assigned the signal word “Warning” and is associated with hazard statements H317 and H319 . These statements indicate that the compound may cause an allergic skin reaction (H317) and serious eye irritation (H319) .

Properties

IUPAC Name

ethyl N-(4-aminocyclohexyl)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H18N2O2/c1-2-13-9(12)11-8-5-3-7(10)4-6-8/h7-8H,2-6,10H2,1H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PVKQEBBQETXXLU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)NC1CCC(CC1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H18N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

186.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
ethyl N-(4-aminocyclohexyl)carbamate
Reactant of Route 2
Reactant of Route 2
ethyl N-(4-aminocyclohexyl)carbamate
Reactant of Route 3
ethyl N-(4-aminocyclohexyl)carbamate
Reactant of Route 4
Reactant of Route 4
ethyl N-(4-aminocyclohexyl)carbamate
Reactant of Route 5
ethyl N-(4-aminocyclohexyl)carbamate
Reactant of Route 6
Reactant of Route 6
ethyl N-(4-aminocyclohexyl)carbamate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.